molecular formula C15H22O4 B12323588 1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

Cat. No.: B12323588
M. Wt: 266.33 g/mol
InChI Key: FFDNVMGPKVVVOG-UHFFFAOYSA-N
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Description

1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one is a chemical compound with the molecular formula C15H22O4 and is classified under the naphthofuran structural class . This compound has been identified as a secondary metabolite in phytochemical research. It was tentatively characterized via LC-MS/MS analysis in a methanolic extract of Cycas media , a plant subject to scientific investigation for its biological properties . Researchers studying natural products and plant biochemistry may find this compound valuable for profiling and dereplication efforts. The presence of this specific naphthofuran in Cycas media places it within a matrix of complex biological activity. Studies on the source extract have demonstrated significant antitumor effects in experimental models, including activity against HepG2 cell lines and in an in vivo solid Ehrlich carcinoma model . The underlying mechanism for this activity is associated with the suppression of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival, and the modulation of oxidative stress biomarkers . This makes this compound a compound of interest for researchers in oncology and pharmacology seeking to explore novel mechanisms of action and identify new lead structures. Further research is required to fully elucidate its individual biological role, potency, and specific molecular targets. This product is intended for chemical analysis, in vitro assay development, and other non-clinical laboratory research. It is For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNVMGPKVVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Annulation

A rhodium(III) cyclopentadienyl complex (CpRh) enables efficient benzofuran core assembly:

  • Substrates : Meta-salicylic acid derivatives (e.g., 43 ) and vinylene carbonate (42 ).
  • Conditions : Tetrachloroethane solvent, 80°C, 12–24 hours.
  • Mechanism : Sequential C–H activation, migratory insertion, and β-oxygen elimination (Figure 1).
  • Yield : 30–80%, depending on substituent electronic effects.

Key Intermediate : Oxocarbenium ion stabilized by hexafluoroisopropanol (HFIP) solvent.

Copper-Mediated Cyclization

Copper bromide catalyzes one-pot synthesis from substituted amines (17 ), salicylaldehydes (15 ), and calcium carbide-derived alkynes:

  • Conditions : Sodium carbonate, DMSO, 60°C.
  • Yield : 75–92% for amino-substituted benzofurans.
  • Advantage : Atom-economical with in situ alkyne generation.

Acid-Mediated Cyclization Strategies

Bronsted Acid Catalysis

Triflic acid (TfOH) promotes cyclization of o-alkynylphenols:

  • Protonation : Generates oxocarbenium ion (A ).
  • Nucleophilic Attack : Alkyne addition forms vinyl triflate (B ).
  • Cyclization : Oxa-Michael reaction completes benzofuran ring.

Solvent Optimization : HFIP enhances intermediate stability, achieving 85–94% yields.

Acetic Acid-Driven Lactonization

Acetic acid catalyzes lactone formation from benzoquinone and substituted ketones:

  • Steps : Ring opening, water addition, oxidation, lactonization.
  • Yield : 68–77% in toluene at 100°C.

Visible-Light-Mediated Synthesis

Photocatalyst-free radical pathways enable sustainable synthesis:

  • Substrates : 1,6-Enynes (93 ) and bromomalonates (95 ).
  • Mechanism : Radical 5-exo-dig cyclization followed by aromatization.
  • Conditions : NMP solvent, 450 nm LED, room temperature.
  • Yield : 82–89% with gram-scale feasibility.

Catalyst-Free Approaches

Epoxide Ring-Opening Cyclization

Nitro epoxides (109 ) react with hydroxyl-substituted aryl alkynes under basic conditions:

  • Base : Potassium carbonate in DMF.
  • Steps : Deprotonation, epoxide opening, intramolecular cyclization.
  • Yield : 33–84%.

Wittig Reaction Pathways

Phosphine-catalyzed Wittig reactions construct the benzofuran backbone:

  • Phospha-Michael Addition : Generates ylide intermediate (C ).
  • Wittig Olefination : Forms α,β-unsaturated ketones.
  • Cyclization : Knoevenagel condensation completes the structure.

Electrochemical and Miscellaneous Methods

Electrochemical Seleniranium Cyclization

Platinum electrodes facilitate seleniranium intermediate formation from diselenides (116 ) and alkenes:

  • Solvent : Acetonitrile, 1.5 V applied potential.
  • Yield : 88–93%.

Interrupted Pummerer Reaction

Trifluoroacetic anhydride activates alkynyl sulfoxides (120 ) for nucleophilic substitution with phenols:

  • Outcome : Sigmatropic rearrangement yields benzofurans (121 ) in 70–78% yield.

Analytical Data and Optimization

Table 1: Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Yield (%) Key Advantage
Rhodium catalysis CpRh/Cl₄C₂H₅ 80 30–80 Stereoselectivity
Copper-mediated CuBr/DMSO 60 75–92 One-pot efficiency
Bronsted acid TfOH/HFIP 25 85–94 Mild conditions
Visible-light None/NMP 25 82–89 Eco-friendly
Catalyst-free K₂CO₃/DMF 100 33–84 Cost-effective

Table 2: Critical Intermediates and Their Roles

Intermediate Role Source
Oxocarbenium ion (A ) Electrophilic cyclization initiator
Vinyl triflate (B ) Radical stabilization
Phosphonium ylide (C ) Olefination precursor

Chemical Reactions Analysis

Fuegin undergoes various types of chemical reactions, including:

    Oxidation: Fuegin can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of Fuegin can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Fuegin can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fuegin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Fuegin exerts its effects involves its interaction with molecular targets and pathways. Fuegin can act as a solvent, facilitating the dissolution and reaction of other compounds. It can also participate in chemical reactions, forming intermediates and products that influence various biochemical and industrial processes. The specific molecular targets and pathways depend on the context in which Fuegin is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Confertifolin

  • Structure : (5aS,9aS)-6,6,9a-Trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one
  • Molecular Formula : C₁₅H₂₂O₂
  • Key Differences : Lacks the 1,4-dihydroxy groups present in the target compound.
  • Properties/Bioactivity : Isolated from Polygonum hydropiper, Confertifolin exhibits antimicrobial activity against bacteria and fungi. Its reduced polarity (due to absence of hydroxyl groups) may enhance membrane permeability but limit water solubility .

1,3,4,5,5α,6,7,8,9,9-Decahydro-6,6,9-Trimethylbenzo[e]Isobenzofuran-1,4-Dione

  • Structure : Features a dione (two ketone groups) instead of dihydroxy and single ketone.
  • Molecular Formula : C₁₅H₂₀O₃
  • Key Differences : The dione moiety increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the target compound.

JWH-133

  • Structure : (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-Tetrahydro-6,6,9-Trimethyl-6H-Dibenzo[b,d]pyran
  • Molecular Formula : C₂₂H₃₂O₂
  • Key Differences: A synthetic cannabinoid receptor agonist with a dimethylbutyl chain instead of hydroxyl groups.
  • Properties/Bioactivity : Binds to CB2 receptors, showing anti-inflammatory effects. The hydrophobic substituents enhance blood-brain barrier penetration, unlike the hydrophilic target compound .

[(5R,9aS,9bS)-1,9b-Dihydroxy-6,6,9a-Trimethyl-3,5,5a,7,8,9-Hexahydro-1H-Benzo[e][2]Benzofuran-5-yl] (2E,4E,6E)-Octa-2,4,6-Trienoate

  • Structure: Contains an ester-linked octatrienoate group.
  • Molecular Formula : C₂₃H₃₂O₅
  • Key Differences : The ester group increases lipophilicity (XLogP = 3.4) and molecular weight (388.50 g/mol), likely altering metabolic stability compared to the target compound.
  • Properties/Bioactivity: Not explicitly stated, but ester moieties are often prodrug features for improved absorption .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Bioactivity/Properties Source/Application
Target Compound C₁₅H₂₂O₃ 1,4-Dihydroxy, 3-keto Hypothesized antimicrobial Research compounds
Confertifolin C₁₅H₂₂O₂ 3-keto, no hydroxyls Antimicrobial Polygonum hydropiper
JWH-133 C₂₂H₃₂O₂ Dimethylbutyl chain CB2 agonist, anti-inflammatory Synthetic cannabinoid
1,3,4,5,5α,6,7,8,9,9-Decahydro...-1,4-Dione C₁₅H₂₀O₃ 1,4-Dione Unspecified oxidative activity Plant extracts
[(5R,9aS,9bS)-...Octa-2,4,6-Trienoate C₂₃H₃₂O₅ Ester-linked octatrienoate Potential prodrug Therapeutic databases

Key Research Findings and Implications

  • Hydroxyl Groups: The 1,4-dihydroxy substituents in the target compound likely enhance hydrogen-bonding capacity, improving interactions with polar biological targets (e.g., enzymes or microbial membranes) compared to non-hydroxylated analogs like Confertifolin .
  • Synthetic Analogs : Compounds such as JWH-133 demonstrate that hydrophobic substituents are critical for CNS-targeted activity, whereas the target compound’s polarity may limit blood-brain barrier penetration .
  • Metabolic Stability : Ester-containing derivatives () highlight how functional group modifications can tailor pharmacokinetics, suggesting avenues for optimizing the target compound’s bioavailability .

Biological Activity

1,4-Dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e] benzofuran-3-one (commonly referred to as Fuegin) is a naturally occurring compound predominantly found in various species of the Polygonum genus. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C15H22O4
  • Molecular Weight : 266.33 g/mol
  • IUPAC Name : 1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one
  • CAS Number : 116839-68-0

Anticancer Activity

Research has demonstrated that Fuegin exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 58 µM
    • HeLa: 12.4 µM (inhibition of NF-κB activation) .

These findings suggest that Fuegin may interfere with critical pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Properties

Fuegin has been noted for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in stimulated macrophages. Specifically:

  • Mechanism : Inhibition of NF-kB signaling pathway.
  • Impact : Reduction in TNF-alpha and IL-6 production.

This activity positions Fuegin as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Fuegin also exhibits antimicrobial properties against various pathogens:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Demonstrated significant inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL.

These results indicate its potential use as a natural antimicrobial agent .

Case Studies and Research Findings

StudyFocusKey Findings
Khatana & Gupta (2020)Biological Activity of BenzofuransHighlighted anticancer activity with IC50 values for MCF-7 and HeLa cells; noted anti-inflammatory effects through NF-kB inhibition .
Smolecule DataGeneral PropertiesConfirmed the presence of Fuegin in Polygonum species; provided structural data supporting its biological relevance .
BenchChem OverviewChemical PropertiesDetailed synthesis methods and chemical reactivity; emphasized its role as a solvent and intermediate in organic synthesis .

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